molecular formula C6H6F2N2O B2424663 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1094484-55-5

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2424663
CAS No.: 1094484-55-5
M. Wt: 160.124
InChI Key: NNHXBZAWJIBFFE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields, including organic synthesis and pharmaceuticals, due to its unique structural properties and reactivity.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, playing a crucial role in energy production within cells .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway leads to a decrease in ATP production, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The disruption of this cycle leads to a decrease in the production of ATP, the main energy currency of cells, and an accumulation of succinate .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production and an accumulation of succinate . This can disrupt the normal functioning of cells, leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors .

Future Directions

The future directions of research on similar compounds involve the development of more efficient fungicides. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against various fungi, showing promising results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXBZAWJIBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094484-55-5
Record name 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave, 10 g of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde were dissolved in 150 ml of ethanol, and 10.4 g of triethylamine and 500 mg of 5% palladium on calcium carbonate were added. The autoclave was flushed with nitrogen and subsequently pressurised to 5 bar hydrogen. The reaction mixture was then stirred at 30° C. for 4 h. After filtration of the catalyst, the solvent was removed under reduced pressure and the product was obtained as a solid (7.4 g) having a melting point of 46-47° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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